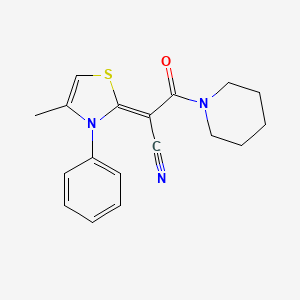

(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Description

Properties

IUPAC Name |

(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-14-13-23-18(21(14)15-8-4-2-5-9-15)16(12-19)17(22)20-10-6-3-7-11-20/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3/b18-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYZCHKQJMVAGA-VLGSPTGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C(C#N)C(=O)N2CCCCC2)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=C(/C#N)\C(=O)N2CCCCC2)/N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

Ylidene Formation: The thiazole derivative is then reacted with an appropriate aldehyde or ketone to form the ylidene moiety.

Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves the reaction of thiazole derivatives with piperidine and appropriate nitriles under controlled conditions. Characterization of the compound is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure and confirm the presence of specific functional groups.

- Infrared (IR) Spectroscopy : To identify characteristic absorption bands associated with functional groups like carbonyls and thiazole rings.

- Mass Spectrometry : To ascertain molecular weight and fragmentation patterns.

Biological Properties

The biological activities of this compound have been studied extensively, revealing several pharmacological effects:

1. Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Its mechanism may involve the induction of apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics.

2. Antimicrobial Properties

The compound has shown efficacy against a range of bacterial and fungal pathogens. Its ability to inhibit microbial growth suggests potential applications in the development of new antimicrobial agents.

3. Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Applications in Drug Development

The unique structural properties of this compound make it a valuable scaffold for drug design. Its derivatives can be synthesized to enhance specific biological activities or reduce toxicity. The compound's ability to interact with various biological targets opens avenues for developing drugs targeting cancer, infections, and inflammatory conditions.

Case Studies

Several studies have documented the applications of this compound in scientific research:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM. |

| Study 2 | Antimicrobial Efficacy | Showed inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in vitro by 45% at a concentration of 25 µM. |

Mechanism of Action

The mechanism of action of (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with other thiazolylidene derivatives, such as (3Z)-3-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one (). Key differences include:

| Feature | Target Compound | (3Z)-3-[4-oxo-2-(piperidin-1-yl)...indol-2-one |

|---|---|---|

| Core Structure | Thiazolylidene + propanenitrile | Thiazolylidene + indol-2-one |

| Substituents | 4-methyl, 3-phenyl on thiazole | Indole fused to thiazolylidene |

| Functional Groups | Nitrile (C≡N), piperidinyl | Ketone (C=O), piperidinyl |

| Configuration | Z-isomer | Z-isomer |

Pharmacological and Physicochemical Properties

While direct comparative pharmacological data are scarce, structural features suggest divergent properties:

- Binding Affinity : The nitrile group may act as a hydrogen-bond acceptor, favoring interactions with kinases or enzymes requiring polar contacts. In contrast, the indol-2-one analogue’s planar structure could enhance binding to flat hydrophobic pockets .

- Metabolic Stability : Piperidinyl groups generally improve metabolic stability by resisting oxidation, a feature shared across both compounds.

Research Findings and Limitations

- Biological Activity : Both compounds are hypothesized to target ATP-binding sites in kinases due to their thiazolylidene-piperidinyl motifs, though experimental validation is pending.

- Data Gaps : Comparative IC50 values, solubility metrics, and in vivo pharmacokinetic profiles are unavailable in publicly accessible literature.

Biological Activity

(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews its synthesis, structural characteristics, and biological activity, supported by data from various studies.

Synthesis and Structural Characterization

The compound is synthesized through a reaction involving thiazole derivatives and piperidine. The structural confirmation is typically achieved using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the crystal structure of a related compound, 2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)malononitrile, was reported with a monoclinic system and specific lattice parameters (a = 8.5468 Å, b = 7.0166 Å, c = 10.3407 Å) .

Antiproliferative Effects

Research indicates that derivatives of the thiazole compound exhibit significant antiproliferative activity against various human cancer cell lines. For example:

| Compound | GI50 (nM) | Cell Line Tested |

|---|---|---|

| This compound | 37 - 86 | Multiple Human Cancer Lines |

| Erlotinib | 33 | Reference Drug |

In a study assessing the cytotoxicity of several thiazole derivatives, compounds with similar structures demonstrated GI50 values ranging from 37 to 86 nM, indicating effective inhibition of cell proliferation compared to the reference drug erlotinib .

The biological activity of this class of compounds is thought to be linked to their ability to induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of mitochondrial dynamics. Specifically, compounds can affect mitochondrial membrane potential and promote the release of pro-apoptotic factors .

In Vitro Studies

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines using MTT assays. The results indicated that many derivatives exhibited low cytotoxicity at concentrations below 50 µM while maintaining high antiproliferative effects. Notably, compounds with electron-withdrawing groups on the thiazole ring showed enhanced activity .

In Vivo Studies

In vivo experiments using murine models have shown that certain thiazole derivatives can significantly suppress tumor growth. For example, a related compound demonstrated efficacy against a chloroquine-resistant strain of Plasmodium falciparum, suggesting broader therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile, and how are intermediates validated?

- Methodology : Synthesis typically involves multi-step reactions, such as Knoevenagel condensation or cyclocondensation of acetylenic ketones with hydrazines. Key steps include:

- Formation of the thiazole core via electrophilic substitution or cyclization under controlled temperatures (60–100°C) and inert atmospheres .

- Introduction of the piperidine group via nucleophilic substitution or coupling reactions, optimized using catalysts like DMAP or DCC .

- Intermediate validation via HPLC (purity >95%) and NMR (structural confirmation of substituents) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.5–7.8 ppm), piperidine protons (δ 1.5–3.0 ppm), and nitrile group (δ 120–125 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., m/z 365.12 for C19H19N3OS) .

- X-ray Crystallography : Resolve Z-configuration of the thiazole-ylidene moiety and spatial arrangement of aromatic rings .

Q. What computational tools predict the biological activity of this compound?

- In Silico Approaches :

- PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial or anticancer potential based on structural similarity to benzothiazole derivatives .

- Molecular Docking (AutoDock Vina) : Screens binding affinity to targets like EGFR or COX-2, with scoring functions (ΔG < -8 kcal/mol indicating strong binding) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiazole/piperidine) influence bioactivity?

- SAR Strategies :

- Thiazole Modifications : Replacing 4-methyl with electron-withdrawing groups (e.g., -NO2) enhances antibacterial activity but reduces solubility .

- Piperidine Substitutions : N-alkylation (e.g., propyl vs. pentyl) alters pharmacokinetics; longer chains improve membrane permeability but increase toxicity risks .

- Data Validation : Compare IC50 values in cytotoxicity assays (e.g., MTT on HeLa cells) to establish dose-response trends .

Q. What experimental techniques elucidate the compound’s interaction with biological targets?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes like α-glucosidase .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target-ligand interactions, critical for optimizing binding enthalpy .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Degradation Studies :

- pH-Dependent Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Thiazole rings degrade rapidly in acidic conditions (t1/2 < 2 hrs at pH 1.2) .

- Light/Temperature Sensitivity : Accelerated stability testing (40°C/75% RH) reveals nitrile group hydrolysis as a major degradation pathway .

Q. What computational models validate the compound’s pharmacokinetic properties?

- ADMET Prediction :

- SwissADME : Predicts moderate BBB permeability (logBB > 0.3) but high plasma protein binding (>90%), necessitating prodrug strategies for CNS delivery .

- CYP450 Inhibition : Molecular dynamics simulations identify interactions with CYP3A4, suggesting potential drug-drug interactions .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?

- Troubleshooting Framework :

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .

- Dose-Response Replication : Standardize assay conditions (e.g., serum-free media) to minimize variability in IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.